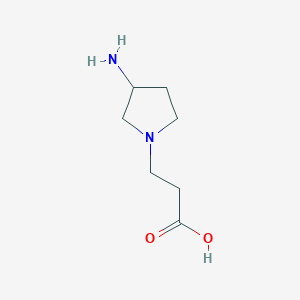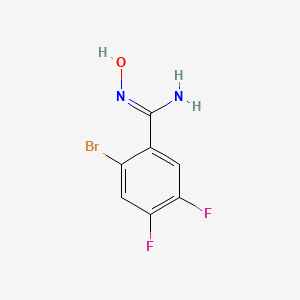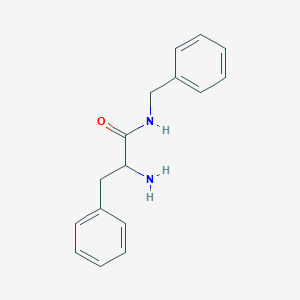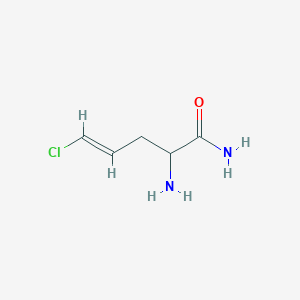
3-(3-Aminopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C7H14N2O2 It is a derivative of propanoic acid, featuring an aminopyrrolidine group attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopyrrolidin-1-yl)propanoic acid typically involves the reaction of 3-bromopropanoic acid with aminopyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyrrolidine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
3-(3-Aminopyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Pyridinepropanoic acid: Similar in structure but contains a pyridine ring instead of an aminopyrrolidine group.
3-(4-Pyridinyl)propanoic acid: Another derivative with a pyridine ring.
2-Amino-3-(pyridin-2-yl)propanoic acid: Contains an amino group and a pyridine ring.
Uniqueness: 3-(3-Aminopyrrolidin-1-yl)propanoic acid is unique due to the presence of the aminopyrrolidine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5,8H2,(H,10,11) |
InChI Key |
BSRVJUZQNQYUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)



![4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)



![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
